molecular formula C9H6F6O5S2 B3675090 1-METHOXY-2,4-DITRIFLUOROMETHANESULFONYLBENZENE CAS No. 4975-10-4

1-METHOXY-2,4-DITRIFLUOROMETHANESULFONYLBENZENE

Cat. No.: B3675090
CAS No.: 4975-10-4
M. Wt: 372.3 g/mol
InChI Key: OIIYVQFFQCRKDW-UHFFFAOYSA-N
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Description

1-METHOXY-2,4-DITRIFLUOROMETHANESULFONYLBENZENE is an organic compound characterized by the presence of methoxy and trifluoromethanesulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHOXY-2,4-DITRIFLUOROMETHANESULFONYLBENZENE typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-methoxy-2,4-dinitrobenzene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the trifluoromethanesulfonyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-METHOXY-2,4-DITRIFLUOROMETHANESULFONYLBENZENE undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted benzene derivatives, sulfonyl compounds, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-METHOXY-2,4-DITRIFLUOROMETHANESULFONYLBENZENE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-METHOXY-2,4-DITRIFLUOROMETHANESULFONYLBENZENE involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to enhance the electrophilicity of the compound, facilitating its reaction with nucleophiles. This property is exploited in various chemical transformations and biological assays to study the compound’s effects on cellular processes and molecular interactions.

Comparison with Similar Compounds

  • 1-Methoxy-2,4-dinitrobenzene
  • 2,4-Difluoromethanesulfonylbenzene
  • 1-Methoxy-4-trifluoromethanesulfonylbenzene

Comparison: 1-METHOXY-2,4-DITRIFLUOROMETHANESULFONYLBENZENE is unique due to the presence of both methoxy and trifluoromethanesulfonyl groups, which impart distinct chemical reactivity and properties. Compared to similar compounds, it exhibits enhanced electrophilicity and stability, making it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

1-methoxy-2,4-bis(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O5S2/c1-20-6-3-2-5(21(16,17)8(10,11)12)4-7(6)22(18,19)9(13,14)15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIYVQFFQCRKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361781
Record name Benzene, 1-methoxy-2,4-bis[(trifluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4975-10-4
Record name Benzene, 1-methoxy-2,4-bis[(trifluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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